molecular formula C17H23FN2O3 B3027377 (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286209-27-5

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate

Cat. No. B3027377
CAS RN: 1286209-27-5
M. Wt: 322.4
InChI Key: BHCIVXRXZXFQMO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylates and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A is thought to exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the reduction of inflammation.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and has been found to have analgesic effects in animal models of pain. In addition, (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been shown to have anti-tumor effects in various cancer cell lines. However, the exact mechanisms by which (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been extensively studied, and its effects on various biological processes are well-established. However, there are also some limitations to the use of (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A in lab experiments. For example, the exact mechanisms by which (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A exerts its effects are not fully understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are several future directions for the research on (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A. One direction is to further elucidate its mechanism of action and the exact pathways by which it exerts its effects. Another direction is to investigate its potential therapeutic applications in various disease states, such as inflammation, pain, and cancer. In addition, the development of new analogs of (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A with improved potency and selectivity could lead to the development of more effective therapies. Overall, the research on (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has the potential to lead to the development of new therapies for a wide range of diseases.

Scientific Research Applications

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on various biological processes, including inflammation, pain, and cancer. (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and has been found to have analgesic effects in animal models of pain. In addition, (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate A has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

tert-butyl (3R)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCIVXRXZXFQMO-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123879
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate

CAS RN

1286209-27-5
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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